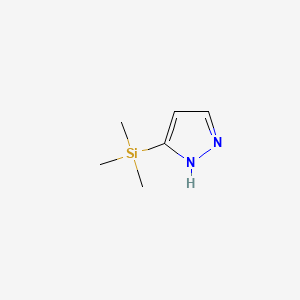

3-(Trimethylsilyl)pyrazole

Description

Pyrazole (B372694) Chemistry in Contemporary Organic Synthesis and Heterocyclic Research

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. First described in the 19th century, the pyrazole ring is a prominent scaffold in modern organic chemistry due to its versatile reactivity and widespread presence in biologically active molecules. mdpi.com The pyrazole framework is featured in numerous pharmaceuticals and agrochemicals, exhibiting a broad spectrum of activities. nih.gov In synthesis, pyrazoles are electron-rich systems that can undergo a variety of chemical transformations. mdpi.com The ring possesses both a basic, pyridine-like nitrogen and an acidic, pyrrole-like N-H group, allowing for reactions with both electrophiles and nucleophiles. Electrophilic substitution typically occurs at the C4 position, while the nitrogen atoms are readily alkylated or acylated. mdpi.combeilstein-journals.org This multifaceted reactivity makes pyrazoles valuable synthons for constructing more complex molecular architectures.

Strategic Role of Silyl (B83357) Groups in Organic Transformations and Molecular Design

Silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, play a pivotal strategic role in modern organic synthesis. Most commonly, they are employed as protecting groups for alcohols, amines, and other functionalities due to their ease of installation and selective removal under mild conditions. wikipedia.org Beyond their protective function, the steric bulk and electronic effects of silyl groups can be exploited to control the regioselectivity and stereoselectivity of chemical reactions. The introduction of a bulky silyl group can direct incoming reagents to less hindered positions on a molecule. Furthermore, the silicon-carbon bond offers unique reactive pathways, including cleavage by fluoride (B91410) ions and participation in various cross-coupling reactions, making silyl groups more than just passive spectators in a reaction sequence.

Overview of 3-(Trimethylsilyl)pyrazole within the Context of Pyrazole Chemistry and Silicon-Containing Heterocycles

This compound is a molecule that synergistically combines the features of both pyrazoles and organosilanes. In this compound, a trimethylsilyl group is attached to the C3 position of the pyrazole ring. This substitution has profound implications for its chemical properties and applications. The presence of the bulky TMS group introduces significant steric hindrance around the adjacent N2 nitrogen atom. This steric influence is critical in its primary application as a precursor for sterically demanding "scorpionate" ligands, which are widely used in coordination chemistry and catalysis. nih.gov The compound exists in a tautomeric equilibrium with its 5-(trimethylsilyl)pyrazole form, a common feature for N-unsubstituted pyrazoles. mdpi.com As a functionalized heterocycle, it serves as a versatile building block for creating highly tailored ligands that can stabilize unusual oxidation states and coordination geometries in metal complexes, ultimately influencing the catalytic activity and selectivity of the resulting systems. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1H-pyrazol-5-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)6-4-5-7-8-6/h4-5H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAZYSAHIPFJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trimethylsilyl Pyrazole and Its Derivatives

Direct Synthesis Approaches to 3-(Trimethylsilyl)pyrazole Scaffolds

The direct construction of the this compound ring system is a prominent strategy, employing methods that range from classical N-alkylation for protection to elegant cycloaddition reactions that build the heterocyclic core with the silyl (B83357) moiety already in place.

Alkylation Routes for Pyrazole (B372694) N-Silylation and N-Protection

N-alkylation of pyrazoles is a fundamental transformation, and the introduction of a silyl group, such as a trimethylsilyl (B98337) (TMS) or triphenylsilyl (TPS) group, onto a pyrazole nitrogen serves as a common protection strategy or as a means to direct the regioselectivity of subsequent reactions. researchgate.net While direct N-silylation with reagents like trimethylsilyl chloride is a standard procedure, the principles of N-alkylation highlight the factors governing these reactions.

The regioselectivity of N-alkylation on unsymmetrical pyrazoles is a significant challenge. For instance, alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of potassium carbonate (K2CO3) predominantly yields the N1-substituted isomer. researchgate.net However, the regioselectivity can be sterically controlled. The introduction of a bulky triphenylsilyl group at the C5 position can redirect alkylation to the N1 position, yielding ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates, from which the silyl group can later be removed. researchgate.net

Alternative methods for N-alkylation that avoid strong bases have also been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid. mdpi.comsemanticscholar.org These reactions proceed under mild conditions and can be applied to a range of substituted pyrazoles. mdpi.com For unsymmetrical pyrazoles, these reactions often yield a mixture of regioisomers, with sterics controlling the major product. mdpi.comsemanticscholar.org

Table 1: Examples of N-Alkylation of Substituted Pyrazoles

| Pyrazole Substrate | Electrophile | Catalyst/Base | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1-Phenethyl-4-chloro-1H-pyrazole | 71 | mdpi.com |

| 4-Bromopyrazole | Benzyl trichloroacetimidate | Camphorsulfonic acid | 1-Benzyl-4-bromo-1H-pyrazole | 78 | mdpi.com |

This interactive table summarizes conditions and outcomes for various N-alkylation reactions on pyrazole scaffolds.

[3+2] Cycloaddition Reactions in the Synthesis of Silylated Pyrazoles

[3+2] cycloaddition reactions represent a powerful and convergent method for constructing the five-membered pyrazole ring. By using a silylated precursor as one of the components, this strategy allows for the direct incorporation of a trimethylsilyl group into the pyrazole framework.

The 1,3-dipolar cycloaddition between a diazoalkane and an alkyne is a classic and highly effective route to pyrazoles. The use of silyldiazoalkanes, such as trimethylsilyldiazomethane (B103560) (TMSCHN2), provides direct access to silylated pyrazoles. rsc.orgmdpi.com This reaction can be performed under catalyst-free thermal conditions. rsc.org For example, heating TMSCHN2 with various alkynes affords the corresponding trimethylsilyl-substituted pyrazoles in good yields. rsc.org One specific reported synthesis is the reaction between TMSCHN2 and ethyl propiolate, which yields ethyl-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate. rsc.org

The scope of this reaction is broad, and it has been adapted for continuous-flow synthesis, which can offer safety benefits when handling potentially hazardous diazo compounds. mdpi.com The cycloaddition of silyldiazoalkanes can also be performed with alkenes to produce silylated pyrazolines. researchgate.net Furthermore, the strategy has been extended to more complex systems, such as the use of N-silyl sulfoximines to generate monosubstituted diazo compounds, which then undergo [3+2] cycloaddition with alkynes to form pyrazole sulfoximines. nih.gov

Table 2: Synthesis of Silylated Pyrazoles via Cycloaddition of Trimethylsilyldiazomethane

| Alkyne | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl propiolate | Neat, 80 °C | Ethyl-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate | 90 | rsc.org |

| Dimethyl acetylenedicarboxylate | Hexane, 80 °C | 3,4-Bis(methoxycarbonyl)-5-(trimethylsilyl)-1H-pyrazole | 95 | rsc.org |

This interactive table details the outcomes of [3+2] cycloaddition reactions between trimethylsilyldiazomethane and various alkynes.

A more advanced approach to highly substituted pyrazoles involves a tandem sequence of a palladium-catalyzed cross-coupling reaction followed by an electrocyclization. nih.govorganic-chemistry.orgnih.gov This methodology provides excellent regiocontrol, which can be a limitation in traditional cycloaddition approaches. nih.gov The process typically involves the reaction of an enol triflate with a diazoacetate. nih.govorganic-chemistry.org

In this sequence, a palladium catalyst, such as Pd(PPh3)4, facilitates the cross-coupling of the enol triflate and the diazoacetate to form a vinyl diazoacetate intermediate. nih.gov Upon heating, this intermediate undergoes a thermal 1,5-electrocyclization to furnish the highly substituted pyrazole ring. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of pyrazoles containing a trimethylsilyl group. For instance, the reaction of (Z)-tert-butyl 3-(trifluoromethylsulfonyloxy)-5-(trimethylsilyl)pent-2-enoate with (E)-3,7-dimethylocta-2,6-dienyl 2-diazoacetate yields a silylated pyrazole dicarboxylate derivative. nih.gov

Functionalization of Pyrazole Scaffolds to Incorporate Trimethylsilyl Groups

An alternative to building the silylated pyrazole from the ground up is to introduce a trimethylsilyl group onto a pre-formed pyrazole ring. C-H activation has emerged as a powerful tool for this type of transformation.

Palladium-Catalyzed C-H Activation for Direct Silylation

Palladium-catalyzed C-H activation is a cutting-edge strategy for the functionalization of heterocycles. The pyrazole ring can act as an effective directing group in such transformations. nih.gov While direct intermolecular silylation of pyrazole C-H bonds is an area of ongoing research, intramolecular C-H activation involving a trimethylsilyl group has been demonstrated to produce complex, silylated, fused-ring systems. nih.govresearchgate.net

In one such approach, bromophenyl trimethylsilyl pyrazole intermediates are first synthesized. nih.govresearchgate.net These substrates can then undergo a palladium-catalyzed intramolecular cyclization. This reaction relies on the activation of a non-activated C(sp3)-H bond on a methyl group of the TMS moiety, leading to the formation of benzo[c]silino[2,3-c]pyrazoles. nih.govresearchgate.net The reaction conditions are fully compatible with the pyrazole ring and are thought to proceed through a concerted metalation-deprotonation (CMD) mechanism. nih.govresearchgate.net This transformation showcases the utility of a strategically placed TMS group in facilitating the construction of novel polycyclic silylated heterocycles through C-H activation. nih.gov

Organometallic Routes for Site-Selective Trimethylsilyl Group Introduction

The precise introduction of a trimethylsilyl group onto the pyrazole ring is crucial for its subsequent use in synthesis. Organometallic reagents provide a powerful toolkit for achieving high site-selectivity, which is often challenging with other methods due to the presence of multiple reactive sites on the pyrazole ring (N1, N2, C3, C4, C5). mdpi.com

Palladium-catalyzed cross-coupling reactions are a prominent strategy for the direct C-H silylation of heteroarenes. Research has demonstrated the use of novel silyl transfer reagents, such as sodium silylsilanolates, in conjunction with a palladium catalyst. chemrxiv.org This method allows for the late-stage functionalization of complex molecules. For instance, the silylation of a sterically hindered pyrazole has been achieved, yielding the desired silylated product. chemrxiv.org The reaction proceeds via a proposed mechanism involving the nucleophilic attack of the silanolate on the palladium center, followed by intramolecular silyl group migration. chemrxiv.org

Another approach involves the transformation of pre-functionalized pyrazoles. For example, bromophenyl trimethylsilyl pyrazole intermediates can be subjected to direct organometallic routes using arylzinc or aryllithium chemistry. researchgate.net These reactions can be controlled to either retain the TMS group on the pyrazole ring or transfer it to the aryl moiety, demonstrating the versatility of organometallic chemistry in directing site-selectivity. researchgate.net

Furthermore, this compound itself serves as a valuable template in palladium-catalyzed coupling reactions. Using ligands such as tBuBrettPhos, it can be coupled with aryl triflates to produce various N-arylpyrazoles, showcasing its utility as a synthetic intermediate. organic-chemistry.org

| Reagent/Catalyst System | Substrate Type | Product | Key Finding |

| Sodium Silylsilanolate / Pd Catalyst | Sterically Hindered Pyrazole | Silylated Pyrazole | Effective for silylation of electron-rich and sterically demanding heteroarenes. chemrxiv.org |

| Arylzinc or Aryllithium Reagents | Bromophenyl Trimethylsilyl Pyrazole | Regioisomeric Iodoaryl Substrates | The TMS group can be selectively kept on the pyrazole or transferred to the aryl group. researchgate.net |

| PdCl(C₃H₅)(dppb) / Base | Ethyl 1-methylpyrazole-4-carboxylate | C5-Arylated Pyrazole | Demonstrates C-H activation at a different position, but highlights the challenges and potential of selective functionalization on the pyrazole ring. academie-sciences.fr |

Advanced Synthetic Approaches to this compound

Beyond traditional methods, advanced synthetic strategies are being developed to enhance efficiency, safety, and scalability. Flow chemistry and multi-component reactions (MCRs) represent two such cutting-edge approaches.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety (especially when dealing with hazardous reagents like diazo compounds), and potential for automation and scale-up. nih.gov

A notable application in pyrazole synthesis is the continuous-flow 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane to produce silylated pyrazoles. nih.gov This method avoids the isolation of potentially unstable intermediates and significantly reduces reaction times compared to batch conditions. The use of trimethylsilyldiazomethane, a safer alternative to diazomethane, is particularly well-suited for flow setups. caltech.edu For instance, the reaction of terminal alkynes with trimethylsilyldiazomethane in a flow reactor can yield this compound derivatives efficiently. nih.gov

| Flow Reaction Type | Reactants | Product | Advantages |

| 1,3-Dipolar Cycloaddition | Alkyne, Trimethylsilyldiazomethane | This compound | Enhanced safety, reduced reaction time, avoids isolation of hazardous intermediates. nih.gov |

| Two-Step Synthesis | Terminal Alkyne, Hydrazine (B178648) | 3,5-Disubstituted Pyrazole | While not directly for silylated pyrazoles, this demonstrates the power of flow chemistry for rapid, high-yield pyrazole synthesis without isolating intermediates. nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org

While a direct three-component synthesis of this compound is not extensively documented, analogous MCRs for other substituted pyrazoles suggest the feasibility of such a route. For example, a formal [2+2+1] multicomponent synthesis of pyrazoles has been developed using alkynes, nitriles, and titanium imido complexes. nih.govscispace.com This method provides a direct, single-step route to multisubstituted pyrazoles. nih.gov

The incorporation of a trimethylsilyl group can be envisioned by using a silylated starting material. For instance, trimethylsilyl cyanide (TMSCN) has been successfully employed as a component in copper-catalyzed MCRs to synthesize other types of nitrogen-containing heterocycles. rsc.org This demonstrates the principle of integrating TMS-containing reagents into MCR cascades. The development of an MCR for this compound would likely involve the reaction of a silylated building block, such as a silylated alkyne or a TMS-containing nitrile equivalent, with a hydrazine source and a third component to construct the pyrazole ring in a convergent manner.

| MCR Type | Key Components | Product Class | Relevance to 3-(TMS)-pyrazole |

| [2+2+1] Cycloaddition | Alkyne, Nitrile, Ti-imido Complex | Polysubstituted Pyrazoles | Provides a template for developing a similar MCR using silylated starting materials. nih.govscispace.com |

| (3+2) Cyclocondensation | 1,3-Dicarbonyl, Hydrazine | Substituted Pyrazoles | A classic and versatile MCR for pyrazoles where in-situ generation of a silylated dicarbonyl could be a potential route. beilstein-journals.org |

| Copper-Catalyzed Cascade | Allene, Alkene, Trimethylsilyl Cyanide | Tetrahydropyridines | Demonstrates the successful use of TMSCN as a component in an MCR for N-heterocycles. rsc.org |

Reactivity and Mechanistic Investigations of 3 Trimethylsilyl Pyrazole

Electrophilic Substitution and Halogenation Reactions on the Pyrazole (B372694) Ring

Electrophilic substitution is a fundamental reaction class for pyrazoles. The C4 position is typically the most nucleophilic and, therefore, the most susceptible to electrophilic attack. researchgate.netmdpi.com However, the presence of the TMS group at the C3 position introduces a powerful tool for directing reactivity and enabling substitutions at other positions of the ring.

The halogenation of pyrazoles generally occurs preferentially at the C4 position. researchgate.net To achieve substitution at the C3 or C5 positions with electrophilic reagents, the C4 position must typically be blocked. researchgate.net The 3-(trimethylsilyl)pyrazole framework, particularly after N-arylation, provides a strategic advantage for achieving regiodivergent halogenation.

Following the palladium-catalyzed C-N coupling of this compound with aryl triflates to form 1-aryl-3-trimethylsilylpyrazoles, selective halogenation can be performed at all three carbon centers of the pyrazole ring. nih.govorganic-chemistry.org This demonstrates that the 1-aryl-3-trimethylsilylpyrazole scaffold serves as an excellent template for creating a diverse range of N-arylpyrazole derivatives. nih.govresearchgate.net

Halogenation at C4: The C4 position can be selectively halogenated using standard electrophilic halogenating agents. For example, iodination with N-iodosuccinimide (NIS) in dichloromethane (B109758) (DCM) proceeds smoothly at the C4 position.

Halogenation at C5: Halogenation at the C5 position can be achieved under different conditions, often involving stronger reagents or different reaction pathways.

Halogenation at C3 (Desilylation-Halogenation): The C3 position, occupied by the TMS group, can be halogenated in a process known as halodesilylation. This reaction involves the electrophilic cleavage of the C-Si bond. For instance, treatment of 1-aryl-3-trimethylsilylpyrazole with N-bromosuccinimide (NBS) can lead to the formation of the 3-bromo-1-arylpyrazole.

The table below summarizes the regioselective halogenation of a model 1-aryl-3-trimethylsilylpyrazole substrate.

| Position | Reagent | Solvent | Product | Ref |

| C4 | N-Iodosuccinimide (NIS) | Dichloromethane (DCM) | 1-Aryl-4-iodo-3-(trimethylsilyl)pyrazole | nih.gov, organic-chemistry.org |

| C3 | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (MeCN) | 1-Aryl-3-bromopyrazole | nih.gov, organic-chemistry.org |

The trimethylsilyl (B98337) group exerts a profound influence on the reactivity of the pyrazole ring, acting as both a directing group and a leaving group. This dual functionality is key to its synthetic utility.

As a directing group , the bulky TMS group can sterically hinder attack at the adjacent C4 position, although C4 remains the most electronically favored site for electrophilic substitution. More significantly, its primary role is often as a stable placeholder at the C3 position while other transformations, such as N-arylation, are carried out. organic-chemistry.orgresearchgate.net

As a leaving group (an "electrofuge"), the TMS group can be readily displaced by an electrophile. The C-Si bond is susceptible to cleavage by various electrophiles, particularly halogens (halodesilylation) and protons (protodesilylation). acs.org This allows for the regioselective introduction of a functional group at the C3 position, a position that is otherwise difficult to functionalize directly via electrophilic substitution in unsubstituted pyrazoles. acs.org This desilylation is a key step in accessing 3-substituted pyrazoles from the silylated intermediate. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Transformations Involving this compound

This compound is an excellent substrate for various transition metal-catalyzed reactions, which have become indispensable tools in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing complex molecular architectures. libretexts.org this compound has proven to be a highly effective coupling partner in these transformations.

The palladium-catalyzed N-arylation of pyrazoles is a crucial method for synthesizing N-arylpyrazole derivatives, which are common motifs in pharmaceuticals and agrochemicals. organic-chemistry.org Research has shown that using this compound as the pyrazole substrate in C-N coupling reactions with aryl triflates and aryl halides leads to excellent yields. researchgate.net The presence of the 3-trimethylsilyl substituent is considered essential for achieving high efficiency in these couplings. researchgate.net A catalytic system employing tBuBrettPhos as a ligand has been found to be particularly effective for the coupling of a wide range of aryl triflates with this compound. nih.govorganic-chemistry.org

The table below presents examples of palladium-catalyzed C-N coupling between this compound and various aryl triflates.

| Aryl Triflates | Catalyst/Ligand | Base | Solvent | Yield | Ref |

| Phenyl triflate | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | Toluene | 95% | organic-chemistry.org |

| 4-Tolyl triflate | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | Toluene | 97% | organic-chemistry.org |

| 2-Tolyl triflate | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | Toluene | 95% | organic-chemistry.org |

| 4-Methoxyphenyl triflate | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | Toluene | 99% | organic-chemistry.org |

The synthesis of C-C bonds via palladium-catalyzed cross-coupling is a cornerstone of modern chemistry. libretexts.org The halogenated pyrazole intermediates, derived from this compound as described in section 3.1.1, are ideal substrates for subsequent C-C bond-forming reactions.

Suzuki Coupling: The Suzuki reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org A 4- or 5-halopyrazole, synthesized from this compound, can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at these positions. nih.govrsc.org The reaction typically requires a palladium catalyst and a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A halopyrazole derived from the silylated precursor can be coupled with an alkyne to produce alkynylpyrazoles. This reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org In some cases, the TMS group can be cleaved in situ during Sonogashira-type couplings without prior halogenation, although this is more common with silylacetylenes. mdpi.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.orgnih.gov Halogenated pyrazoles can serve as the halide component, reacting with organozinc reagents to form C-C bonds under palladium or nickel catalysis. wikipedia.org

The general strategy involves a two-step sequence: (1) regioselective halogenation of the N-protected this compound, followed by (2) a palladium-catalyzed C-C cross-coupling reaction to introduce the desired substituent. This highlights the role of this compound as a versatile platform for the synthesis of highly substituted pyrazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Intramolecular Cyclization Reactions

The presence of the trimethylsilyl group can influence the regioselectivity and efficiency of intramolecular cyclization reactions. A notable example involves the palladium-catalyzed intramolecular C-H activation of a trimethylsilyl group on a pyrazole derivative. In a study focused on the synthesis of silylated heterocycles, bromophenyl trimethylsilyl pyrazole intermediates were transformed into regioisomeric iodoaryl substrates. These substrates then underwent a single-step cyclization through the palladium-catalyzed activation of a non-activated C(sp³)-H bond alpha to the silicon atom, leading to the formation of benzo[silino]pyrazoles. researchgate.net This reaction is proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism and is compatible with the pyrazole ring. researchgate.net

The general transformation can be represented as follows:

This transformation highlights the utility of the trimethylsilyl group as a handle for directing and facilitating intramolecular C-H functionalization, leading to the construction of novel fused heterocyclic systems.

Copper-Catalyzed Reactions

Copper catalysis is a powerful tool for the synthesis of pyrazole derivatives. While specific examples detailing the use of this compound as a starting material in copper-catalyzed reactions are not extensively documented in the provided literature, the general principles of copper-mediated pyrazole synthesis offer insights into its potential reactivity. Copper catalysts are effective in mediating the three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles to afford fully substituted pyrazoles. rsc.orgdp.tech A proposed mechanism for this transformation involves a tandem conjugate addition, 1,2-addition, and N-N bond formation. rsc.orgdp.tech

Given the reactivity of the pyrazole N-H bond, this compound could potentially participate in copper-catalyzed N-arylation or N-alkylation reactions. Copper complexes of pyrazole are known to be thermally stable and can act as effective catalysts in various transformations. nih.gov The presence of the trimethylsilyl group might influence the electronic properties of the pyrazole ring, thereby affecting its coordination to the copper center and subsequent reactivity. Further research is needed to explore the specific applications of this compound in copper-catalyzed cross-coupling and annulation reactions.

Silver-Catalyzed Reactions

Silver catalysts, particularly silver(I) triflate (AgOTf), have been employed in the synthesis of complex heterocyclic structures involving pyrazole moieties. For instance, silver(I) triflate catalyzes the post-Ugi intramolecular heteroannulation of pyrazole-tethered propargylamides to produce pyrazolodiazepines in high yields. beilstein-journals.orgnih.govnih.gov The mechanism involves the π-coordination of the silver catalyst to the alkyne, followed by a nucleophilic attack by the pyrazole nitrogen in a 7-endo-dig fashion to form a seven-membered ring. beilstein-journals.orgnih.gov

While this example does not directly utilize this compound, it demonstrates the ability of the pyrazole nitrogen to act as a nucleophile in silver-catalyzed cyclization reactions. The electronic effect of the trimethylsilyl group at the 3-position could modulate the nucleophilicity of the pyrazole nitrogen, potentially influencing the rate and efficiency of such transformations. Further investigations could explore the synthesis of silylated pyrazolodiazepines or other fused systems starting from appropriately functionalized this compound derivatives.

Iron-Catalyzed Reactions

Iron catalysis represents an economical and environmentally benign approach to organic synthesis. Iron catalysts have been successfully used for the synthesis of pyrazoles through the cyclization of hydrazones and 1,2-diols. researchgate.net In these reactions, ferric nitrate (B79036) promotes the regioselective formation of 1,3- and 1,3,5-substituted pyrazoles under mild, ligand-free conditions. researchgate.net Iron(II) complexes have also been shown to catalyze C-H/N-H alkyne annulations to form isoquinolones, with mechanistic studies suggesting the involvement of high-spin iron(II) species in the C-H activation step. nih.gov

Ruthenium-Catalyzed Silylations

Ruthenium catalysts are highly effective for the silylation of C-H bonds. While the direct silylation of this compound is a redundant transformation, the principles of ruthenium-catalyzed silylation of related pyrazole derivatives provide valuable insights. For instance, ruthenium complexes catalyze the ortho-C-H silylation of 1-arylpyrazoles. thieme-connect.de In this process, the pyrazole nitrogen atoms play a crucial role by directing the ruthenium catalyst to the ortho position of the aryl group through the formation of a five-membered ruthenacycle. thieme-connect.de

A general procedure for such a reaction involves heating the arylpyrazole substrate with a silane, such as triethylsilane, in the presence of a ruthenium catalyst like RuH₂(CO)(PPh₃)₃ and a hydrogen acceptor like norbornene. thieme-connect.demdpi.com The resulting silylated product can then be used in further transformations, such as carboxylation. thieme-connect.de

| Reactant | Catalyst | Silane | Conditions | Product | Yield | Reference |

| 1-Arylpyrazole | RuH₂(CO)(PPh₃)₃ | HSiEt₃ | Toluene, 100-120 °C | ortho-Silylated 1-arylpyrazole | Good to Excellent | thieme-connect.demdpi.com |

| 2-Aryloxazole | [Ru(OAc)₂(p-cymene)]₂ | HSiEt₃ | Dioxane, 100 °C | ortho-Silylated 2-aryloxazole | Good | nih.gov |

| Interactive Data Table |

This type of directed C-H functionalization highlights the synthetic utility of the pyrazole ring in guiding metal-catalyzed reactions. The trimethylsilyl group already present in this compound could potentially influence the site-selectivity of such reactions if other C-H bonds are available for functionalization.

Nucleophilic Reactions of this compound

Selective Lithiation and Subsequent Electrophilic Quenching

The deprotonation of pyrazoles using strong bases like organolithium reagents is a powerful method for their functionalization. The regioselectivity of lithiation is often directed by substituents on the pyrazole ring. For N-unsubstituted pyrazoles, the acidic N-H proton is typically removed first. Subsequent deprotonation of a C-H bond can then occur.

In the case of substituted pyrazoles, lithiation can be directed to specific positions. For example, the lithiation of 1-substituted pyrazoles often occurs at the C5 position due to the directing effect of the N1 substituent and the nitrogen at the 2-position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups. acs.org

For this compound, selective lithiation would likely occur at the N1 position first upon treatment with one equivalent of a strong base like n-butyllithium. Treatment with a second equivalent of base could potentially lead to deprotonation at the C5 position, which is the most acidic carbon proton in the pyrazole ring. Quenching this dilithiated species with an electrophile would then lead to a 1,5-disubstituted-3-(trimethylsilyl)pyrazole.

| Starting Material | Base | Electrophile (E+) | Product | Reference |

| Substituted Pyrazole | n-BuLi or LDA | R-X, RCHO, CO₂, etc. | Functionalized Pyrazole | acs.org |

| Interactive Data Table |

The trimethylsilyl group at the 3-position is generally stable to these conditions, making this a viable strategy for the synthesis of various polysubstituted pyrazoles.

Silyl (B83357) Group Transformations and Rearrangements

The trimethylsilyl group in this compound is not merely a placeholder; its dynamic behavior is central to the compound's synthetic utility. This includes its ability to migrate between nitrogen atoms and its controlled removal to allow for subsequent reactions.

A key dynamic process observed in trimethylsilyl-substituted pyrazoles is silylotropy, which involves the intramolecular migration of the silyl group between the two nitrogen atoms of the pyrazole ring. In the case of N-trimethylsilylpyrazoles, this migration is a well-documented phenomenon. Theoretical studies, employing Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanism and energetics of this process. researchgate.net

For instance, calculations on 1-trimethylsilyl-1H-pyrazole have established the mechanism for silylotropic migration. researchgate.net This process is analogous to the more commonly studied prototropic tautomerism in pyrazoles, where a proton migrates between the nitrogens. The energy barrier for silylotropy is, however, different from that of prototropy and is influenced by the solvent and the presence of other substituents on the pyrazole ring. researchgate.net

The silylotropic rearrangement can be influenced by temperature. Thermal isomerization has been noted as a method to interconvert silylpyrazole isomers, offering a green alternative to acid-catalyzed protecting-group strategies in pyrazole chemistry. rsc.org This thermal rearrangement underscores the mobility of the TMS group and its potential for directing the regioselectivity of subsequent reactions.

While direct experimental studies on the 1,3-silyl migration specifically for this compound are not extensively detailed in the provided results, the principles derived from studies on other silylpyrazoles, such as 1-trimethylsilyl-1H-pyrazole and its derivatives, are highly relevant. researchgate.net These studies indicate that the migration proceeds through a transition state where the silyl group is bonded to both nitrogen atoms.

The trimethylsilyl group is often employed as a protecting or directing group, and its selective removal, or desilylation, is a crucial step in many synthetic sequences. The C-Si bond in this compound can be cleaved under specific conditions, allowing for the introduction of other functional groups.

The reactivity of the C-H bonds in SEM-protected pyrazoles (where SEM is 2-(trimethylsilyl)ethoxymethyl) provides insight into the relative reactivity of different positions on the pyrazole ring. Studies have shown that the 5-position is generally more reactive towards functionalization, such as arylation, than the 3-position. nih.gov This inherent difference in reactivity can be exploited in synthetic strategies.

A common method for the deprotection of silyl groups is through the use of fluoride (B91410) ions or acidic conditions. For example, the deprotection of the related SEM group from a pyrazole nucleus is readily accomplished using hydrochloric acid in ethanol, yielding the free (NH)-pyrazole in high yields. nih.gov This suggests that similar acidic conditions could be effective for the desilylation of this compound.

Furthermore, the cleavage of silyl ethers and esters using trimethylsilyl bromide (TMSBr) in an alcoholic solvent has been reported as a mild and efficient method. While this is demonstrated for O-Si bonds, it highlights a general principle of using silyl halides to facilitate the removal of silyl protecting groups. The conditions can often be controlled to achieve selective desilylation in the presence of other sensitive functional groups.

The desilylation process is fundamental to the utility of this compound as a synthetic intermediate. After the pyrazole core has been appropriately functionalized, the TMS group can be removed to yield the desired substituted pyrazole. This strategy has been used in the synthesis of complex, multi-substituted pyrazoles with complete regiochemical control. nih.gov

Below is a table summarizing various desilylation methods that could be applicable to this compound, based on general procedures for silyl group removal.

| Reagent/Condition | Substrate Type | Notes |

| Hydrochloric acid in ethanol | SEM-protected pyrazoles | Effective for N-SEM deprotection, likely applicable to C-Si bonds. nih.gov |

| Trimethylsilyl bromide (TMSBr) in methanol (B129727) | Silyl ethers and esters | A mild and chemoselective method for cleaving silyl groups. |

Synthetic Applications of 3 Trimethylsilyl Pyrazole As a Building Block

Construction of Complex Substituted Pyrazole (B372694) Derivatives

The trimethylsilyl (B98337) moiety at the 3-position of the pyrazole ring provides a powerful tool for regioselective functionalization, allowing for the synthesis of intricately substituted pyrazole derivatives that would be challenging to access through other methods.

A significant application of 3-(trimethylsilyl)pyrazole is in the synthesis of N-arylated pyrazoles. These structures are prevalent in pharmaceuticals and agrochemicals. Research has shown that this compound is an exceptional substrate for palladium-catalyzed C-N coupling reactions with various aryl triflates. acs.orgmonash.edu This method, utilizing tBuBrettPhos as a ligand, proceeds efficiently to afford 1-aryl-3-(trimethylsilyl)pyrazoles in high yields, even with sterically demanding ortho-substituted aryl triflates. acs.orgmonash.edu The reaction demonstrates broad functional group tolerance, making it a robust method for generating a library of N-arylated pyrazole intermediates. beilstein-journals.org

| Aryl Trimetriflate | Product | Yield (%) |

|---|---|---|

| Phenyl triflate | 1-Phenyl-3-(trimethylsilyl)pyrazole | 95 |

| 4-Methoxyphenyl triflate | 1-(4-Methoxyphenyl)-3-(trimethylsilyl)pyrazole | 96 |

| 2-Methylphenyl triflate | 1-(2-Methylphenyl)-3-(trimethylsilyl)pyrazole | 95 |

| 4-(Trifluoromethyl)phenyl triflate | 1-(4-(Trifluoromethyl)phenyl)-3-(trimethylsilyl)pyrazole | 89 |

Table 1: Examples of N-Arylation of this compound. acs.orgmonash.edu

The 1-aryl-3-(trimethylsilyl)pyrazole framework synthesized in the previous step serves as an excellent template for the regioselective introduction of halogens. acs.orgmonash.edu The trimethylsilyl group at the C3 position can be selectively cleaved and replaced by a halogen atom, a process known as halodesilylation. For instance, treatment of 1-aryl-3-(trimethylsilyl)pyrazoles with iodine monochloride (ICl) or N-bromosuccinimide (NBS) leads to the corresponding 3-iodo or 3-bromo-1-arylpyrazoles in high yields. This regioselectivity is a key advantage, as direct halogenation of the pyrazole ring typically occurs preferentially at the C4 position. rsc.orgorganic-chemistry.org Furthermore, after the C3 position is halogenated, subsequent halogenation can be directed to the C4 and C5 positions, allowing for the synthesis of polyhalogenated pyrazoles in a controlled manner. acs.org

The 3-halopyrazoles, readily prepared from this compound, are valuable precursors for introducing carbon-carbon triple bonds onto the pyrazole ring via Sonogashira cross-coupling reactions. rsc.orglibretexts.org This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. Specifically, 1-aryl-3-iodopyrazoles can be coupled with a variety of terminal alkynes to produce 1-aryl-3-alkynylpyrazoles. rsc.org This two-step sequence, involving halodesilylation followed by Sonogashira coupling, provides a reliable and versatile route to 3-alkynylpyrazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

| 3-Iodopyrazole Derivative | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1-(p-Tolyl)-3-iodo-3-CF3-1H-pyrazole | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 1-(p-Tolyl)-3-CF3-5-(phenylethynyl)-1H-pyrazole | >90 |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 88 |

| 1-Boc-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-Boc-3-(phenylethynyl)-1H-pyrazole | 91 |

Table 2: Examples of Sonogashira Coupling of 3-Iodopyrazole Derivatives. rsc.orgarkat-usa.org

Formation of Fused Heterocyclic Architectures

Beyond simple substitution, this compound can serve as a latent precursor for the construction of more complex, fused heterocyclic systems. This often involves a multi-step sequence where the silyl (B83357) group is first converted into another key functional group, such as an amine, which then participates in a cyclization reaction.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. libretexts.org The most common synthetic strategies for this ring system involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.org

While a direct conversion from this compound to a 5-aminopyrazole is not prominently documented, a plausible synthetic route can be envisioned based on standard pyrazole chemistry. The synthesis would begin with the N-protection of this compound, for example with a phenyl group as described in section 4.1.1. The subsequent crucial step would be the regioselective nitration at the C5 position. Nitration of pyrazoles is a well-established transformation. nih.govrsc.org The resulting 1-aryl-5-nitro-3-(trimethylsilyl)pyrazole could then undergo reduction of the nitro group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like tin(II) chloride, to yield the key 5-amino-1-aryl-3-(trimethylsilyl)pyrazole intermediate. This aminopyrazole can then be used in established cyclization reactions, such as the Friedländer annulation with an α,β-unsaturated ketone, to construct the desired pyrazolo[3,4-b]pyridine ring. The trimethylsilyl group at C3 can be retained or removed in the final steps, adding another layer of synthetic versatility.

Imidazo[1,2-b]pyrazoles are another class of fused heterocycles with significant biological activities. Their synthesis often relies on the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with an α-haloketone or a related 1,2-dielectrophile. chim.it

Similar to the pyrazolo[3,4-b]pyridines, accessing this scaffold from this compound would necessitate the introduction of an amino group onto the pyrazole ring. A potential route could involve the synthesis of a 3-aminopyrazole derivative. This could theoretically be achieved by first converting the 3-trimethylsilyl group into a 3-halopyrazole, as detailed in section 4.1.2. This halide could then potentially undergo nucleophilic substitution with an amine source, although this can be challenging. A more classical approach would be to introduce a nitro group at the 3-position (after protecting other reactive sites) and then reduce it to the amine. However, a more direct pathway would be to build the aminopyrazole from different starting materials. For the purpose of using this compound as the core building block, a functional group interconversion is necessary. A plausible, though multi-step, sequence involves nitration at the 5-position followed by reduction to the 5-aminopyrazole intermediate, as described for the pyrazolo[3,4-b]pyridine synthesis. This 5-aminopyrazole can then participate in reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction with an aldehyde and an isocyanide, to afford the imidazo[1,2-b]pyrazole core. chim.it

Computational and Theoretical Investigations of 3 Trimethylsilyl Pyrazole

Quantum Chemical Studies

Quantum chemical studies offer a microscopic view of the intrinsic properties of 3-(trimethylsilyl)pyrazole, revealing details about its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Analysis and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide reliable data on their geometric parameters and energetic properties. researchgate.netmdpi.com

A theoretical study on trimethylsilyl-1H-pyrazoles utilized the GIAO/B3LYP/6-311++G(d,p) level of theory for calculating NMR chemical shifts, which showed excellent agreement with experimental data, thereby validating the computational model for predicting molecular properties. researchgate.net This level of theory is also suitable for optimizing the geometry and calculating the energetic parameters of this compound.

Table 1: Representative Calculated Structural Parameters for a Silylated Pyrazole Derivative (Ethyl 5-(trimethylsilyl)-1-H-pyrazole-3-carboxylate)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Si-C(pyrazole) | - | - |

| N-N | - | - |

| C-N | - | - |

| C-C | - | - |

| C-H | - | - |

| N-N-C | - | - |

| C-N-C | - | - |

| N-C-C | - | - |

| Note: Specific values for this compound require a dedicated computational study. The table structure is based on typical outputs from DFT calculations on similar molecules. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scispace.com The MEP is plotted onto the electron density surface, where different colors represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas correspond to regions of neutral potential. scispace.com

For a pyrazole ring, the nitrogen atoms are generally the most electron-rich centers. researchgate.net In this compound, the MEP map would be expected to show a significant negative potential around the N2 atom, making it a primary site for protonation and electrophilic attack. The region around the N-H group would exhibit a positive potential. The trimethylsilyl (B98337) group would also influence the MEP, with the silicon atom being less electronegative than carbon. A study on ethyl 5-(trimethylsilyl)-1-H-pyrazole-3-carboxylate showed that the most negative potential was located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic interaction. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govresearchgate.net

In pyrazole systems, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. For this compound, the HOMO would likely be concentrated on the pyrazole ring, particularly involving the nitrogen atoms. The LUMO would also be associated with the π-system of the ring. The trimethylsilyl group, being electron-donating, would be expected to raise the energy of the HOMO.

A DFT study on ethyl 5-(trimethylsilyl)-1-H-pyrazole-3-carboxylate revealed that the HOMO was primarily localized on the pyrazole ring, while the LUMO was distributed over the pyrazole ring and the carboxylate group. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be significant, suggesting good stability. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Silylated Pyrazole Derivative (Ethyl 5-(trimethylsilyl)-1-H-pyrazole-3-carboxylate)

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

| Note: Specific values for this compound require a dedicated computational study. The table structure is based on typical outputs from FMO analysis. |

Tautomerism and Dynamic Processes Studies

Pyrazoles substituted with a trimethylsilyl group can undergo dynamic processes such as prototropic and silylotropic tautomerism, which involve the migration of a proton or a silyl (B83357) group, respectively.

Prototropic Equilibria in Pyrazoles Bearing Silyl Groups

Prototropic tautomerism in pyrazoles involves the movement of a proton between the two nitrogen atoms of the ring. mdpi.com This process is often an intermolecular event, facilitated by solvent molecules. mdpi.com The presence of a trimethylsilyl group on the pyrazole ring can influence the position of the tautomeric equilibrium and the energy barrier for proton transfer.

A theoretical study on trimethylsilyl-1H-pyrazoles investigated the prototropic barrier of 4-trimethylsilyl-1H-pyrazole. researchgate.net The calculations indicated that the effect of the 4-trimethylsilyl group on the gas-phase prototropy is insignificant. researchgate.net However, experimental observations show a noticeable decrease in the activation energy for proton transfer in the presence of the silyl group. researchgate.net This suggests that solvent effects play a crucial role in the prototropic equilibria of silylated pyrazoles.

Silylotropy and Silyl Group Rearrangements in Pyrazole Systems

Silylotropy is a type of metallotropy involving the intramolecular or intermolecular migration of a silyl group. In pyrazole systems, a trimethylsilyl group can migrate between the nitrogen atoms. This rearrangement is a key dynamic process in many silylated heterocycles.

Theoretical studies on the silylotropic barriers of 1-trimethylsilyl-1H-pyrazole have been performed using DFT calculations. researchgate.net These studies established the mechanism of the silyl group migration and found the calculated barriers to be in satisfactory accordance with experimental values. researchgate.net The transition state for silylotropy typically involves an out-of-plane arrangement of the migrating silyl group. researchgate.net A theoretical investigation into the thermal-sigmatropic rearrangements of 3-trimethylsilyl-1-pyrazoline, a related five-membered ring system, found that the 1,3-silyl migrations proceed through a stepwise mechanism. This was attributed to the stabilizing effect of the nitrogen atoms on the diradical intermediates.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is fundamental to understanding its reactivity and predicting the outcomes of its chemical transformations. Computational and theoretical investigations have become indispensable tools in this endeavor, offering deep insights into the intricate pathways of these reactions.

Mechanistic Pathways (e.g., Concerted Metalation-Deprotonation (CMD))

The functionalization of pyrazoles often begins with a metalation step, and understanding the precise mechanism is key to controlling the reaction. For silylated pyrazoles, the Concerted Metalation-Deprotonation (CMD) mechanism is a significant pathway that has been explored through computational studies. researchgate.netwikipedia.org The CMD pathway involves a single transition state where the cleavage of a C-H bond and the formation of a new carbon-metal bond occur simultaneously with the deprotonation of the substrate by a basic ligand. wikipedia.orgontosight.ai This mechanism is often favored for high-valent, late transition metals. wikipedia.org

In the context of silylated pyrazoles, a study on the palladium-catalyzed C-H activation of a trimethylsilyl (TMS) group suggests that the reaction likely proceeds through a CMD mechanism. researchgate.net This is significant as it provides a framework for understanding how the robust C(sp³)–H bond alpha to a silicon atom can be activated under relatively mild conditions, a process that is fully compatible with the pyrazole ring. researchgate.net The CMD mechanism avoids the formation of a discrete metal-hydride intermediate, instead utilizing a carboxylate or carbonate base to assist in the deprotonation. wikipedia.org

Computational studies have been instrumental in distinguishing the CMD pathway from other possible mechanisms, such as oxidative addition. wikipedia.org By calculating the energy profiles of the different reaction coordinates, researchers can determine the lowest energy transition state, which corresponds to the most likely mechanistic route. wikipedia.orgresearchgate.net These theoretical models have been corroborated by experimental observations, including NMR studies in some cases. wikipedia.org The understanding of the CMD mechanism has been pivotal in the development of new C-H functionalization reactions, particularly in direct arylation and alkylation. researchgate.net

Computational Analysis of Regioselectivity and Reaction Kinetics

Computational analysis has proven to be a powerful tool for predicting and rationalizing the regioselectivity observed in reactions of substituted pyrazoles. acs.orgnih.gov The substitution pattern on the pyrazole ring, including the presence of a trimethylsilyl group, can significantly influence the site of reaction. mdpi.com

Density Functional Theory (DFT) calculations are frequently employed to investigate the regioselectivity of N-substitution reactions of 3-substituted pyrazoles. acs.org These calculations can justify the observed regioselectivity by considering steric and electronic effects. acs.org For instance, in the N-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles, DFT calculations at the B3LYP/6-31G**(d) level have been used to explain the preferential formation of N1-substituted products. acs.org

Furthermore, computational studies have been applied to understand the regioselectivity in more complex systems. For example, in the synthesis of tetra-substituted phenylaminopyrazoles, semiempirical calculations provided a structural rationale for the differing chromatographic behavior of two regioisomers, which were unambiguously identified using NMR and mass spectrometry. nih.gov

The kinetics of these reactions can also be explored computationally by determining the activation barriers for different pathways. mdpi.com A comprehensive computational analysis of the palladium-catalyzed C-H bond cleavage via the CMD pathway across a wide range of (hetero)aromatics has been performed. acs.org This type of distortion-interaction analysis helps to quantify the various contributions to the transition state and understand the reactivity of different substrates. acs.org While not exclusively focused on this compound, these studies provide a robust framework for predicting reaction kinetics. For example, the nucleophilicity of thiophenes, as evaluated by Hammett σp parameters, has been shown to correlate with distortion-interaction parameters, providing a predictive tool for their reactivity. acs.org Such quantitative understanding of reaction kinetics and regioselectivity is crucial for the rational design of synthetic routes to novel pyrazole derivatives. rsc.orgacs.org

Interactive Data Table: Computational Methods in Pyrazole Chemistry

| Research Focus | Computational Method | Key Findings | Reference |

| N-Substitution of 3-Substituted Pyrazoles | DFT at B3LYP/6-31G**(d) | Justified regioselective formation of N1-substituted products. | acs.org |

| Phenylaminopyrazole Isomers | Semiempirical Calculations | Provided structural rationale for different chromatographic behavior. | nih.gov |

| Pd-Catalyzed C-H Cleavage | Distortion-Interaction Analysis | Quantified contributions to the CMD transition state. | acs.org |

Analytical and Spectroscopic Characterization Techniques in Research on 3 Trimethylsilyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-(Trimethylsilyl)pyrazole, offering a window into the molecule's connectivity, electronic environment, and dynamic processes. Multinuclear NMR approaches, including ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR, each provide unique and complementary information. researchgate.net

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides characteristic signals for the protons of the pyrazole (B372694) ring and the trimethylsilyl (B98337) (TMS) group. The chemical shifts and coupling constants are sensitive to the solvent and the tautomeric form of the molecule. In a typical ¹H NMR spectrum, the protons of the TMS group appear as a sharp singlet, usually in the range of δ 0.2-0.4 ppm, due to the nine equivalent protons. The pyrazole ring protons exhibit distinct signals. For instance, the proton at the 5-position (H5) and the proton at the 4-position (H4) typically appear as doublets due to coupling with each other. The NH proton of the pyrazole ring often presents as a broad signal due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms. The exact chemical shifts can vary depending on the solvent and concentration. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for confirming the carbon framework of this compound. The spectrum displays distinct resonances for the carbon atoms of the pyrazole ring and the trimethylsilyl group. The carbon atoms of the TMS group typically appear as a single peak at a chemical shift value close to 0 ppm. The pyrazole ring carbons (C3, C4, and C5) resonate at characteristic downfield positions, generally in the aromatic region of the spectrum. The C3 carbon, being directly attached to the silicon atom, shows a distinct chemical shift compared to the C4 and C5 carbons. The precise chemical shifts are influenced by the electronic effects of the trimethylsilyl group and the tautomeric state of the pyrazole ring. nih.govchemicalbook.comchemicalbook.com

| Compound | C3 | C4 | C5 | Other Carbons |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | 148.7 | 107.5 | 148.7 | 13.2 (CH₃) |

| 3-methyl-1,5-diphenyl-1H-pyrazole | 148.7 | 107.5 | 142.9 | 124.5-139.7 (Aromatic), 13.2 (CH₃) |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | 148.3 | 86.1 | 154.6 | 121.6-138.8 (Aromatic), 67.5 (OCH₂), 14.5, 14.6 (CH₃) |

Data sourced from various studies on pyrazole derivatives. rsc.orgchemicalbook.com The table presents typical chemical shift ranges and is for illustrative purposes.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a particularly powerful tool for investigating the tautomerism of pyrazoles. researchgate.net The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to their chemical environment, specifically whether they are pyrrole-like (N-H) or pyridine-like (N=). In solution at room temperature, a rapid proton exchange between the two nitrogen atoms often leads to an averaged ¹⁵N NMR signal. However, at low temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for the two nitrogen atoms in each tautomer. fu-berlin.de This technique provides direct evidence for the existence of different tautomers and allows for the determination of their relative populations. fu-berlin.de The chemical shifts can also be influenced by hydrogen bonding in the solid state. rsc.org

²⁹Si NMR Spectroscopy

Silicon-29 NMR (²⁹Si NMR) spectroscopy provides direct information about the silicon environment. For this compound, the ²⁹Si NMR spectrum typically shows a single resonance corresponding to the trimethylsilyl group. The chemical shift of this signal is characteristic of a silicon atom bonded to a carbon atom of an aromatic heterocycle. researchgate.netresearchgate.net Studies on related organosilicon compounds have shown that the ²⁹Si chemical shift can be influenced by the nature of the substituents on the aromatic ring. uni-muenchen.denih.gov This technique is valuable for confirming the presence of the Si-C bond and for studying the electronic effects transmitted to the silicon atom.

Dynamic NMR Studies for Tautomeric and Silylotropic Interconversions

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of dynamic processes such as tautomerism and silylotropic rearrangements. researchgate.netbohrium.com In this compound, two primary dynamic processes can occur: prototropic tautomerism, involving the migration of a proton between the two ring nitrogen atoms, and silylotropic rearrangement, which is the intramolecular migration of the trimethylsilyl group between the nitrogens.

At room temperature, the prototropic exchange is often fast on the NMR timescale, leading to averaged signals for the pyrazole ring protons and carbons. researchgate.netnih.gov By lowering the temperature, the exchange can be slowed, and the individual signals for the different tautomers can be resolved. fu-berlin.debohrium.com This allows for the determination of the thermodynamic parameters of the tautomeric equilibrium.

Silylotropic shifts are another fascinating dynamic aspect. While less common than proton shifts, the migration of the TMS group can be studied by variable-temperature NMR. The coalescence of the signals for the C3 and C5 carbons, for instance, can provide information about the rate of this intramolecular rearrangement.

X-ray Diffraction Studies for Solid-State Structure Determination

For instance, a study on the related compound 3-methyl-5-trimethylsilyl-1H-pyrazole revealed that in the solid state, it exists as a specific tautomer and forms hydrogen-bonded tetramers. nih.gov Such studies provide a static picture of the molecule, which complements the dynamic information obtained from NMR spectroscopy in solution. The planarity of the pyrazole ring is a common feature observed in the crystal structures of pyrazole derivatives. spast.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂Si |

| Molecular Weight | 154.29 |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| Unit Cell Dimensions | a = 19.221(3) Å, c = 10.5812(18) Å |

| Volume | 3909.4(15) ų |

| Z | 16 |

Data from the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. nih.gov

Single Crystal X-ray Diffraction Analysis

The study of 3-methyl-5-trimethylsilyl-1H-pyrazole revealed that the compound crystallizes in a tetragonal space group. nih.gov A key feature of its solid-state structure is the formation of an N—H⋯N hydrogen-bonded tetramer, organized around a crystallographic fourfold rotoinversion axis. nih.gov This structural motif is also observed in the isomorphous 5-tert-butyl-3-methyl-1H-pyrazole. nih.gov The trimethylsilyl groups in the structure were found to be well-ordered at a temperature of 100 K. nih.gov Such detailed structural information is crucial for understanding intermolecular interactions and solid-state packing, which can influence the material's physical properties. researchgate.netmdpi.commdpi.com

The crystallographic data for 3-methyl-5-trimethylsilyl-1H-pyrazole are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₄N₂Si |

| Formula Weight | 154.29 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 19.221 (3) |

| c (Å) | 10.5812 (18) |

| Volume (ų) | 3909.4 (15) |

| Z | 16 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.049 |

Table 1: Crystallographic data for 3-methyl-5-trimethylsilyl-1H-pyrazole, a compound structurally related to this compound. Data sourced from references nih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, which has a molecular weight of 140.26 g/mol , MS analysis provides characteristic fragmentation patterns that serve as a structural fingerprint. nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation of trimethylsilyl compounds is well-documented. nih.govresearchgate.net A very common and diagnostically significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. researchgate.net For this compound, this would result in a prominent peak at m/z 125. nih.gov This [M-15]⁺ ion is often the base peak in the spectra of trimethylsilylated molecules. researchgate.net

Further fragmentation can occur through the cleavage of the pyrazole ring or loss of other neutral fragments. researchgate.net The fragmentation of the pyrazole nucleus itself can lead to the loss of molecules like HCN. researchgate.net The analysis of these fragmentation patterns allows for detailed structural confirmation. miamioh.edu

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 140 | [C₆H₁₂N₂Si]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical; often the base peak nih.gov |

| 97 | [M - CH₃ - N₂]⁺ or [M - C₂H₅N]⁺ | Potential ring fragmentation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Table 2: Predicted significant ions in the mass spectrum of this compound based on common fragmentation patterns of trimethylsilylated compounds and pyrazoles. nih.govnih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrazole ring and the trimethylsilyl group.

The pyrazole ring exhibits several characteristic vibrations. A key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration within the heterocyclic ring is expected to produce a band around 1500-1600 cm⁻¹. researchgate.net C-N stretching vibrations are also characteristic and can be observed in the fingerprint region. researchgate.net

The trimethylsilyl (TMS) group also has distinct IR absorptions. The Si-C bonds typically show stretching and rocking vibrations. Strong bands due to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the TMS moiety are expected in the 2800-3000 cm⁻¹ region. derpharmachemica.com Furthermore, a characteristic symmetric deformation (umbrella mode) of the methyl groups attached to silicon appears around 1250 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3500 (broad) | N-H Stretch | Pyrazole Ring |

| 2800 - 3000 | C-H Stretch | Trimethylsilyl Group |

| ~1500 - 1600 | C=N Stretch | Pyrazole Ring |

| ~1400 - 1500 | C-H Bend | Trimethylsilyl Group |

| ~1250 | CH₃ Symmetric Deformation | Trimethylsilyl Group |

| ~840 | Si-C Stretch / CH₃ Rock | Trimethylsilyl Group |

Table 3: Expected characteristic IR absorption bands for this compound based on known frequencies for pyrazole and trimethylsilyl functional groups. researchgate.netderpharmachemica.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely applied in synthetic chemistry for assessing the purity of isolated products and for monitoring the progress of a chemical reaction over time. rsc.org

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. A suitable mobile phase would be a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. researchgate.net

Purity Assessment: To assess the purity of a synthesized batch of this compound, a small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the product. The area of this peak, relative to the total area of all peaks in the chromatogram (detected at a suitable UV wavelength where the pyrazole ring absorbs), provides a quantitative measure of purity. nih.govvwr.com

Reaction Monitoring: HPLC is also an invaluable tool for monitoring the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, a chemist can track the consumption of starting materials and the formation of the desired product. rsc.orgnih.gov This allows for the determination of reaction completion and the optimization of reaction conditions such as temperature, time, and catalyst loading, helping to maximize yield and minimize the formation of byproducts. rsc.org

Future Research Directions and Perspectives

Development of Novel Catalytic Methods for 3-(Trimethylsilyl)pyrazole Synthesis and Transformations

The synthesis and functionalization of pyrazoles are central to the development of new pharmaceuticals and materials. While methods exist for the preparation of this compound, future efforts will likely focus on the development of more efficient, regioselective, and sustainable catalytic protocols. A significant challenge in pyrazole (B372694) chemistry is the inherent reactivity differences of its C-H bonds. For instance, in palladium-catalyzed C-H arylation reactions, the C-5 position is the most reactive, followed by the C-4 position, with the C-3 position being notably unreactive. nih.gov This presents an opportunity for the design of novel catalyst systems that can overcome this low reactivity and enable direct functionalization at the C-3 position, where the TMS group resides.

Future research could explore:

Catalyst and Ligand Design: The development of new phosphine (B1218219) ligands or transition metal catalysts (beyond palladium) that can modulate the electronic and steric environment of the catalytic center. This could enhance the reactivity of the C-3 position or facilitate novel transformations of the C-TMS bond. Strong σ-donor phosphines, for example, have been shown to protect palladium catalysts from inhibition by the basic nitrogen atoms of the pyrazole substrate. nih.gov

Directed C-H Activation: Investigating directing groups that can be temporarily installed on the pyrazole nitrogen to steer a catalyst to the C-3 position for silylation or to the C-4 or C-5 positions in a this compound substrate.

Transformations of the Silyl (B83357) Group: Beyond its role as a protecting or directing group, the TMS group itself can be the site of transformation. Research into catalytic methods for the cross-coupling or functionalization of the C-Si bond in this compound is a promising area.

A notable advancement has been the use of a palladium-catalyzed coupling of aryl triflates with 3-trimethylsilylpyrazole, employing tBuBrettPhos as a ligand, to efficiently synthesize N-arylpyrazoles. organic-chemistry.org This method highlights the utility of this compound as a key intermediate.

| Catalyst System | Reactants | Product Type | Significance |

| Pd(OAc)₂ / P(n-Bu)Ad₂ | Pyrazole, Aryl Bromide | C-Arylated Pyrazole | Established C-5 > C-4 >> C-3 reactivity profile. nih.gov |

| Palladium / tBuBrettPhos | This compound, Aryl Triflate | N-Arylpyrazole | Efficient synthesis of N-arylpyrazoles, including sterically hindered variants. organic-chemistry.org |

Exploration of Uncharted Reactivity Patterns of the Trimethylsilyl (B98337) Group in Pyrazole Systems

The trimethylsilyl group is often regarded as a bulky, electronically neutral protecting group. However, its reactivity can be more nuanced and offers significant potential for synthetic innovation. Future investigations are needed to fully map the reactivity of the TMS group in the specific electronic environment of the pyrazole ring.

A fascinating area for exploration is the translocation of the TMS group . It has been reported that under specific organometallic conditions, a TMS group can migrate from the pyrazole ring to an attached aryl moiety. researchgate.net This intramolecular silyl transfer is a powerful yet underexplored transformation that could be harnessed for complex synthetic sequences. Understanding the mechanism, scope, and limitations of this translocation is a key research objective. Does it proceed via a concerted metalation-deprotonation pathway? researchgate.net What are the driving forces? Can the direction of transfer be controlled?

Further research directions include:

Silyl-Group-Mediated Lithiation: Investigating the influence of the C-3 TMS group on the regioselectivity of deprotonation at other positions on the pyrazole ring.

Activation of C-H Bonds Alpha to Silicon: Exploring palladium-catalyzed activation of the C(sp³)–H bonds of the methyl groups on the silicon atom itself, which could lead to novel cyclization reactions to form silicon-containing fused heterocycles like benzosilino pyrazoles. researchgate.net

Fluoride-Induced Desilylation and Functionalization: While fluoride-mediated desilylation is a standard technique, its application in tandem with the introduction of other functional groups in a one-pot fashion for this compound derivatives warrants more systematic study.

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating discovery. For pyrazole systems, computational tools are already being used to predict binding affinities and modes of interaction with biological targets. nih.gov For instance, molecular dynamics (MD) simulations and docking studies have been employed to understand how pyrazole derivatives inhibit enzymes like Mycobacterium tuberculosis CYP121A1. nih.gov

This integrated approach can be extended to the fundamental chemistry of this compound:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways for catalytic transformations. This can help explain observed regioselectivities, such as the low reactivity of the C-3 position in Pd-catalyzed arylations, and guide the design of more effective catalysts. nih.gov

Predicting Reactivity: Calculating properties like bond dissociation energies, atomic charges, and frontier molecular orbital energies to predict the most likely sites of reaction under various conditions. This could help in forecasting the outcomes of unexplored reactions involving the TMS group or the pyrazole core.

Virtual Screening: Designing virtual libraries of this compound derivatives and computationally screening them for desired properties, such as binding affinity to a protein target, before committing to laborious laboratory synthesis.

| Computational Method | Application in Pyrazole Chemistry | Potential Future Application for 3-(TMS)-Pyrazole |

| Molecular Docking | Predicting binding poses of pyrazole ligands in enzyme active sites. nih.gov | Screening for derivatives with high affinity for specific therapeutic targets. |

| Molecular Dynamics (MD) | Simulating protein-ligand complex stability and dynamics over time. nih.gov | Assessing the conformational effects of the TMS group on bioactive conformations. |